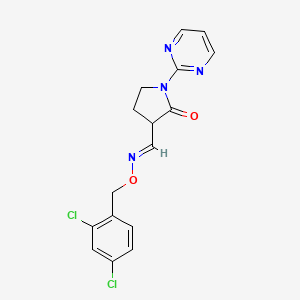
2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
説明
2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-(2,4-dichlorobenzyl)oxime, also known as PDP or Pyridoxal 5'-phosphate-dependent protein, is a compound that has been extensively studied for its biological properties. It is a derivative of pyridoxal, a form of vitamin B6, and is known to play a crucial role in various biochemical pathways in the human body.
科学的研究の応用
Chemical Synthesis and Structural Analogy
Research on compounds with structural similarities or functionalities related to pyrimidine, pyrrolidine, and oxime groups has been extensive. These components are pivotal in various chemical syntheses and pharmaceutical applications due to their reactivity and ability to interact with biological targets. For instance, compounds containing pyrimidine rings are crucial in synthesizing nucleic acid analogues and other bioactive molecules, suggesting that our compound of interest could play a role in the synthesis of potentially bioactive derivatives (Boča et al., 2011).
Biological and Electrochemical Activity
The incorporation of oxime functionalities, alongside pyrimidine and pyrrolidine structures, indicates potential biological and electrochemical activities. Oximes are known for their ability to reactivate acetylcholinesterase inhibited by organophosphates, suggesting applications in antidotal therapies against nerve agent poisoning. Compounds with pyrimidine and pyrrolidine rings have shown a wide range of biological activities, from anticancer to antimicrobial effects. This breadth of activity hints at the potential for our compound to be explored in similar contexts (Knez˘ević & Tadić, 1994; Person et al., 1989).
Catalytic and Synthetic Applications
The structural complexity and reactivity of our compound suggest its utility in catalysis and synthetic chemistry, particularly in synthesizing heterocyclic compounds like pyrimidines and pyrrolidines. These frameworks are central to pharmaceutical chemistry due to their presence in many drugs and biologically active molecules. The oxime moiety, in particular, can be a key functional group in catalysis, potentially offering novel pathways for synthesizing complex molecules or activating inert substrates (Parmar et al., 2023).
特性
IUPAC Name |
3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2/c17-13-3-2-12(14(18)8-13)10-24-21-9-11-4-7-22(15(11)23)16-19-5-1-6-20-16/h1-3,5-6,8-9,11H,4,7,10H2/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHGDBPNGSPRY-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C=NOCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(dimethylamino)-2-oxobut-3-enoate](/img/structure/B3129725.png)
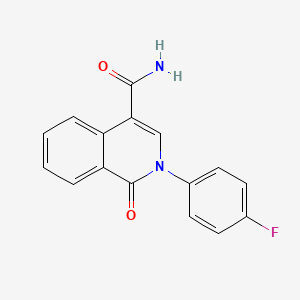
![2-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-sulfinamide](/img/structure/B3129743.png)
![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
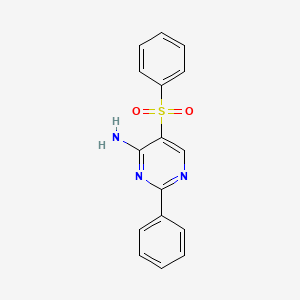
![N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B3129755.png)
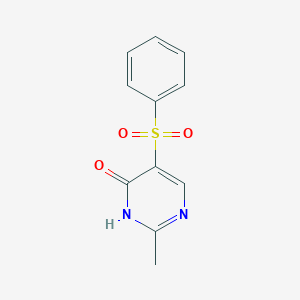

![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)
![1-[4-(Tert-butyl)benzyl]-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3129791.png)
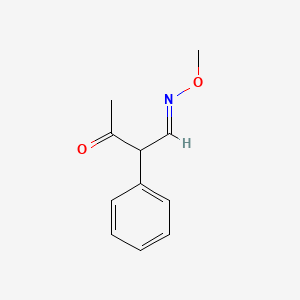
![3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129830.png)
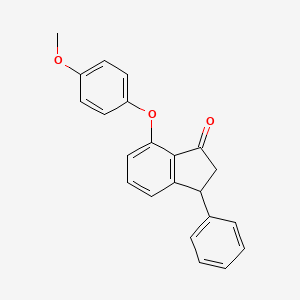
![3-oxo-2-phenylbutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129839.png)